1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class of compounds to which this molecule belongs, have been widely studied for their diverse biological activities, including anticancer . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Oxadiazole derivatives are known to influence various biochemical pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile in the presence of an acid catalyst to form the oxadiazole ring. The cyclopropan-1-amine moiety is then introduced through a subsequent reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and density
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different properties and applications.
1,3,4-Oxadiazole: Similar in structure but with variations in biological activity and chemical reactivity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in energetic materials.
Uniqueness
1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring and cyclopropan-1-amine moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-9-5(10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCNHQSZPLLWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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